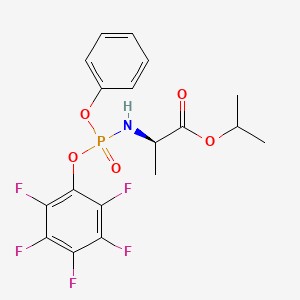

(2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Description

(2R)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a phosphoramidate derivative characterized by a chiral center at the second carbon of the propanoate moiety (R-configuration). Its structure includes:

- A perfluorophenoxy group (C₆F₅O) and a phenoxy group (C₆H₅O) attached to a phosphoryl (PO) center.

- An isopropyl ester group at the propanoate terminus.

- The molecular formula is C₁₈H₁₇F₅NO₅P (MW: 453.30 g/mol) .

This compound is primarily utilized as an intermediate in synthesizing nucleoside phosphoramidate prodrugs, such as antiviral agents . Its stereochemistry and fluorinated substituents enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name |

propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-IERFHZIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate , also known as Sofosbuvir Impurity 116, is a phosphonamidate derivative with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN OP

- Molecular Weight : 453.3 g/mol

- CAS Number : 1627824-09-2

The compound features a complex structure characterized by a phosphonate group, which is crucial for its biological activity.

The biological activity of (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is primarily attributed to its role as a phosphonamidate. Phosphonamidates are known to inhibit various enzymes and pathways in cellular processes. This compound may exhibit antiviral properties similar to its parent compound, Sofosbuvir, which is an antiviral medication used in the treatment of hepatitis C.

Case Studies and Research Findings

-

In Vitro Studies :

- Preliminary studies have shown that related phosphonamidates exhibit significant antiviral activity against HCV in vitro. For example, compounds similar to (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate have demonstrated IC50 values in the nanomolar range against HCV replicons .

-

Animal Models :

- Animal studies involving Sofosbuvir have shown that the drug effectively reduces HCV levels in infected mice and primates. While direct data on (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is lacking, the implications from Sofosbuvir's success suggest potential for similar efficacy .

-

Safety and Toxicology :

- Toxicological assessments indicate that while related compounds may exhibit some level of cytotoxicity at high concentrations, they are generally considered safe when administered within therapeutic ranges. Further studies are required to establish the safety profile of (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate specifically .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Sofosbuvir | 1190307-88-0 | 529.5 g/mol | Antiviral against HCV |

| (2R)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate | 1627824-09-2 | 453.3 g/mol | Potential antiviral |

| (S)-Isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate | 53476763 | 453.3 g/mol | Similar mechanism |

Comparison with Similar Compounds

Structural Analogs in Antiviral Prodrugs

Sofosbuvir (GS-7977)

- Structure: Sofosbuvir incorporates a nucleoside (uridine analog) linked to a phosphoramidate group with phenoxy and isopropyl substituents. Its formula is C₂₂H₂₉FN₃O₉P (MW: 529.45 g/mol) .

- Key Differences :

- Application : Sofosbuvir is an FDA-approved hepatitis C virus (HCV) NS5B polymerase inhibitor, whereas the target compound serves as a synthetic precursor .

Tenofovir Alafenamide (GS-7340)

- Structure : Features a bis(POC) ester and an adenine nucleoside. Molecular formula: C₂₁H₂₈N₅O₅P (MW: 477.45 g/mol) .

- Comparison: Tenofovir Alafenamide uses a phenyl-isopropyloxycarbonyl (POC) group instead of perfluorophenoxy, reducing lipophilicity. Both compounds leverage phosphoramidate chemistry to enhance oral bioavailability .

Stereoisomeric Variants

(2S)-Isopropyl 2-(((Perfluorophenoxy)(Phenoxy)Phosphoryl)Amino)Propanoate

- Structure: Mirror-image stereochemistry at the propanoate chiral center (S-configuration).

- Properties : Similar molecular weight (453.30 g/mol) and formula but distinct enzymatic recognition. The (2R) configuration in the target compound may favor interaction with specific kinases or esterases .

- Safety : Both isomers share comparable hazard profiles (H302, H315, H319, H335) .

(R)- vs. (S)-Phosphoryl Configurations

- highlights N-[(R)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-methylethyl ester, emphasizing the role of phosphoryl stereochemistry in prodrug activation. The (R)-configuration may influence binding to metabolic enzymes like carboxyl esterase 1 (CES1) .

Perfluorinated Compounds (PFCs) with Divergent Backbones

Acrylate-Based PFCs (e.g., [70900-36-6])

- Structure : Contains a methyl acrylate backbone with perfluoroalkylsulfonyl groups.

- Comparison : These acrylates exhibit higher hydrophobicity (logP >5) due to longer perfluoroalkyl chains but lack the phosphoramidate moiety, limiting their utility in prodrug design .

Siloxy-Modified PFCs (e.g., [94237-13-5])

- Structure : Features a silicone-oxygen backbone with multiple acrylate and perfluoroalkyl groups.

- Application : Used in coatings and surfactants rather than pharmaceuticals, highlighting the target compound’s niche in medicinal chemistry .

Physicochemical and Toxicological Properties

| Property | Target Compound | Sofosbuvir | (2S)-Isopropyl Analog |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₇F₅NO₅P | C₂₂H₂₉FN₃O₉P | C₁₈H₁₇F₅NO₅P |

| Molecular Weight | 453.30 g/mol | 529.45 g/mol | 453.30 g/mol |

| logP (Predicted) | 3.8 (high lipophilicity) | 1.7 | 3.8 |

| Acute Toxicity Data | Not available | LD₅₀ >2000 mg/kg (oral) | Not available |

| Key Hazards | H302, H315, H319, H335 | Non-toxic at therapeutic doses | H302, H315, H319, H335 |

| Primary Application | Prodrug intermediate | Antiviral drug | Prodrug intermediate |

| References |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate?

- Methodology : The compound can be synthesized via a phosphoramidate coupling reaction. For analogous compounds, coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane have been used to activate the phosphoryl group, followed by reaction with an isopropyl ester of an amino acid derivative. Purification via preparative HPLC is critical to isolate the enantiomerically pure product .

- Key Considerations : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to ensure retention of the 2R configuration. Monitor reaction progress with to confirm phosphorylation .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Analytical Techniques :

- HPLC-MS : Assess purity (>95%) and confirm molecular weight.

- Chiral HPLC : Verify enantiomeric excess (e.g., using a Chiralpak® column).

- and : Assign signals to confirm substituent positions (e.g., perfluorophenoxy vs. phenoxy groups).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety precautions are necessary given limited toxicity data?

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with strong oxidizers due to potential decomposition hazards.

- Follow acute toxicity protocols for phosphoramidates (e.g., skin/eye irrigation, respiratory protection) as outlined in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence biological activity?

- Experimental Design :

- Compare the 2R and 2S enantiomers in enzyme inhibition assays (e.g., viral polymerases or kinases).

- Use molecular docking studies to analyze binding affinity differences. Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites.

- Case Study : The (R)-configuration in sofosbuvir intermediates enhances antiviral activity by improving binding to HCV NS5B polymerase .

Q. What strategies optimize metabolic stability of this phosphoramidate in vivo?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to control release kinetics.

- In Vitro Models : Use human liver microsomes or hepatocyte assays to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis).

- Isotope Labeling : Track metabolic pathways using -labeled analogs .

Q. How can computational modeling predict the compound’s environmental persistence?

- Tools :

- QSAR/QSPR Models : Predict biodegradability and bioaccumulation using software like EPI Suite.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess resistance to photodegradation.

- Ecotoxicity : Cross-reference with perfluorinated compound databases (e.g., Pharos Project) to identify analogous structures with known ecological risks .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Process Chemistry :

- Continuous Flow Systems : Improve reproducibility and reduce racemization risks.

- Enzymatic Catalysis : Use lipases or esterases for enantioselective synthesis.

- DOE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) to minimize side reactions .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar phosphoramidates?

- Root Cause Analysis :

- Compare reaction conditions (e.g., solvent polarity, reagent ratios). For example, THF/water mixtures may hydrolyze intermediates, reducing yields vs. anhydrous dichloromethane.

- Validate reproducibility via round-robin testing across labs.

- Reference : highlights yield variations due to hydrolysis sensitivity .

Q. Why do some studies report conflicting bioactivity data for perfluorinated phosphoramidates?

- Hypothesis Testing :

- Test batch purity (e.g., trace metal contaminants from catalysts).

- Evaluate cell line specificity (e.g., HEK293 vs. HepG2 metabolic profiles).

- Example : Impurities in ibuprofen derivatives (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid) altered pharmacological outcomes in prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.